molecular formula C25H22O6 B8292608 7-Benzyloxy-3',4',5-trimethoxy flavone

7-Benzyloxy-3',4',5-trimethoxy flavone

Cat. No.: B8292608
M. Wt: 418.4 g/mol
InChI Key: DLXWZZSLBNPGOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Flavonoids and the Flavone (B191248) Subclass

Flavonoids are a large family of polyphenolic secondary metabolites found throughout the plant kingdom, contributing to pigmentation, UV protection, and defense mechanisms. researchgate.netresearchgate.net Structurally, they share a common C6-C3-C6 carbon skeleton, which consists of two benzene (B151609) rings (A and B) linked by a three-carbon chain that forms a heterocyclic pyran ring (C ring). pjsir.orgtandfonline.com This diverse family is further categorized into several subclasses based on the oxidation state and substitution pattern of the C ring, including flavones, flavonols, flavanones, isoflavones, and anthocyanidins. pjsir.orgkoreascience.kr

Flavones are distinguished by the presence of a double bond between the C2 and C3 positions of the C ring and a ketone group at the C4 position. nih.gov This core structure is known as 2-phenylchromen-4-one. pjsir.orgnih.gov Many flavones are found in herbs, fruits, and vegetables and are consumed as part of the human diet. researchgate.net Prominent examples of naturally occurring flavones include apigenin (B1666066) and luteolin. nih.gov

Structural Characteristics of the Flavone Scaffold

The foundational structure of any flavone is the 2-phenylchromen-4-one backbone. researchgate.net This scaffold consists of a chromone (B188151) ring (the fused A and C rings) with a phenyl group (the B ring) attached at the 2-position. researchgate.net The planarity of the flavone nucleus and the arrangement of its various substituents are key determinants of its chemical properties and biological activity.

The versatility of the flavone scaffold arises from the numerous positions on the A and B rings that can be substituted with various functional groups. nih.gov Hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are the most common natural substitutions, but synthetic modifications can introduce a wide array of other moieties, such as halogens, alkyl chains, and larger groups like the benzyloxy group (-OCH2C6H5). nih.govkoreascience.kr These substitutions influence the molecule's solubility, lipophilicity, and ability to interact with biological targets like enzymes and receptors. nih.gov

Research Significance of Flavone Derivatives in Chemical Biology

Flavone derivatives, both natural and synthetic, are of significant interest in chemical biology and medicinal chemistry due to their wide range of biological activities. nih.govresearchgate.net They have been shown to possess antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.net This broad spectrum of activity has made the flavone scaffold an important "privileged structure" in drug discovery—a molecular framework that is able to bind to multiple biological targets.

Researchers actively synthesize new flavone derivatives to explore structure-activity relationships (SAR). tandfonline.com By systematically modifying the substitution patterns on the flavone core, chemists can fine-tune the molecule's properties to enhance its potency or selectivity for a specific biological target. For example, studies have shown that the number and position of hydroxyl and methoxy groups can significantly impact a flavone's antioxidant or enzyme-inhibitory capacity. koreascience.kr Synthetic derivatives are crucial tools for probing cellular pathways and developing potential therapeutic agents. nih.gov

Focus on 7-Benzyloxy-3',4',5-trimethoxy flavone within Flavone Research

Within the extensive family of synthetic flavones, this compound serves as an example of targeted chemical modification. This compound features a bulky benzyloxy group at the 7-position of the A-ring and three methoxy groups at the 3', 4', and 5' positions of the B-ring. The benzyloxy group is often used in synthesis as a protecting group for a hydroxyl function, but its inclusion can also modify the pharmacological properties of the final compound. tandfonline.comkoreascience.kr

Chemical Properties

The key chemical identifiers and properties of this compound can be calculated based on its structure.

PropertyValue
Molecular FormulaC25H22O6
Molecular Weight418.44 g/mol
IUPAC Name7-(benzyloxy)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one
LogP (calculated)4.9
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6

Synthesis

While specific studies detailing the synthesis of this compound are not widely documented in mainstream literature, its preparation can be accomplished through established synthetic routes for flavones. A common and effective method is the Algar-Flynn-Oyamada (AFO) reaction or related oxidative cyclization methods.

A plausible synthetic pathway would involve these key steps:

Chalcone (B49325) Formation : An Aldol condensation reaction between 2'-hydroxy-4'-(benzyloxy)acetophenone and 3,4,5-trimethoxybenzaldehyde (B134019). This reaction is typically carried out in the presence of a base, such as potassium hydroxide (B78521) in ethanol, to form the intermediate chalcone, 2'-hydroxy-4'-(benzyloxy)-3,4,5-trimethoxychalcone.

Oxidative Cyclization : The resulting chalcone is then subjected to oxidative cyclization to form the flavone ring. A common method for this step is heating the chalcone in dimethyl sulfoxide (B87167) (DMSO) with iodine as a catalyst, which facilitates the cyclization and dehydrogenation to yield the final product, this compound. researchgate.net

Research Findings

As of this writing, dedicated research into the specific biological activities of this compound is limited in published scientific literature. Studies on structurally related compounds, however, can provide context for its potential areas of interest. For instance, polymethoxyflavones (PMFs) are known to exhibit anti-inflammatory and neuroprotective properties. nih.govtandfonline.com Furthermore, flavones with a benzyloxy group at the 7-position have been synthesized and evaluated for antimicrobial activities. researchgate.netresearchgate.net The combination of the benzyloxy group and the trimethoxylated B-ring in this specific molecule presents a unique structure whose biological profile remains to be fully characterized. Future research would be necessary to elucidate its specific interactions with biological targets and to determine its potential significance in chemical biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H22O6

Molecular Weight

418.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-methoxy-7-phenylmethoxychromen-4-one

InChI

InChI=1S/C25H22O6/c1-27-20-10-9-17(11-22(20)28-2)21-14-19(26)25-23(29-3)12-18(13-24(25)31-21)30-15-16-7-5-4-6-8-16/h4-14H,15H2,1-3H3

InChI Key

DLXWZZSLBNPGOY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OCC4=CC=CC=C4)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Modification Strategies

Established Reaction Pathways for Flavone (B191248) Core Synthesis

Several classical methods are employed for the synthesis of the 2-phenylchromen-4-one backbone of flavones. These methodologies often involve the condensation of substituted phenols and benzoyl derivatives, followed by cyclization.

Baker-Venkataraman Rearrangement and Cyclization Approaches

The Baker-Venkataraman rearrangement is a cornerstone in flavone synthesis, providing a reliable route to the requisite 1,3-diketone intermediate. google.comwikipedia.org This reaction involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to form an o-hydroxy-β-diketone. google.comwikipedia.org The subsequent acid-catalyzed cyclodehydration of this diketone yields the flavone core. wikipedia.org

The mechanism initiates with the formation of an enolate from the o-acyloxyacetophenone in the presence of a base. This enolate then undergoes an intramolecular acyl transfer to form a cyclic intermediate, which subsequently opens to yield the more stable phenolate (B1203915) of the 1,3-diketone. wikipedia.org Acidic workup followed by heating promotes the cyclization and dehydration to afford the final flavone. researchgate.net

Table 1: Key Features of the Baker-Venkataraman Rearrangement

StepDescriptionKey Reagents/Conditions
Esterification An o-hydroxyacetophenone is acylated with a benzoyl chloride.Pyridine, Benzoyl Chloride
Rearrangement The resulting ester undergoes an intramolecular acyl migration.Base (e.g., KOH, NaH), Pyridine
Cyclization The intermediate 1,3-diketone is cyclized to form the flavone ring.Acid (e.g., H₂SO₄), Glacial Acetic Acid

Claisen-Schmidt Condensation and Oxidative Cyclization Protocols

The Claisen-Schmidt condensation provides an alternative and widely used pathway to flavones, proceeding through a chalcone (B49325) intermediate. researchgate.netrsc.org This method involves the base-catalyzed condensation of a substituted o-hydroxyacetophenone with an aromatic aldehyde to form an o-hydroxychalcone. researchgate.netrsc.org

The resulting chalcone is then subjected to oxidative cyclization to yield the flavone. researchgate.net Various reagents can effect this transformation, with iodine in dimethyl sulfoxide (B87167) (DMSO) being a common and efficient system. researchgate.net This step proceeds through an electrophilic addition of iodine to the double bond of the chalcone, followed by intramolecular nucleophilic attack of the hydroxyl group and subsequent elimination to form the heterocyclic ring.

Allan-Robinson Synthesis for Flavone Construction

The Allan-Robinson synthesis is a classic one-pot method for the preparation of flavones. rsc.org This reaction involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) in the presence of the sodium salt of the corresponding aromatic acid. rsc.org The reaction proceeds through the acylation of the ketone, followed by an internal cyclization and dehydration to form the flavone structure. While historically significant, this method can sometimes be limited by the harsh reaction conditions required.

Intramolecular Wittig Reaction Applications

A more modern approach to the flavone skeleton involves the application of the intramolecular Wittig reaction. researchgate.net This strategy typically begins with the preparation of an appropriate phosphorus ylide precursor derived from an o-hydroxyacetophenone derivative. The key step is the intramolecular reaction between the ylide and an ester or another carbonyl group to form the double bond of the pyranone ring, thus completing the flavone core. This method can offer advantages in terms of milder reaction conditions and functional group tolerance.

Targeted Synthesis of 7-Benzyloxy-3',4',5-trimethoxy flavone

A plausible synthetic route to this compound can be devised utilizing the Baker-Venkataraman rearrangement. This approach requires two key starting materials: 2-hydroxy-4-benzyloxyacetophenone and 3,4,5-trimethoxybenzoyl chloride.

The synthesis would commence with the esterification of 2-hydroxy-4-benzyloxyacetophenone with 3,4,5-trimethoxybenzoyl chloride in the presence of a base like pyridine. The resulting ester, 2-(3,4,5-trimethoxybenzoyloxy)-4-benzyloxyacetophenone, would then be subjected to the Baker-Venkataraman rearrangement using a strong base such as potassium hydroxide (B78521) or sodium hydride to yield the intermediate 1,3-diketone: 1-(2-hydroxy-4-benzyloxyphenyl)-3-(3,4,5-trimethoxyphenyl)propane-1,3-dione. Finally, acid-catalyzed cyclization of this diketone, for instance by heating in glacial acetic acid with a catalytic amount of sulfuric acid, would furnish the target molecule, this compound.

Table 2: Proposed Synthetic Scheme for this compound

StepReactantsReagents/ConditionsProduct
1. Esterification 2-hydroxy-4-benzyloxyacetophenone, 3,4,5-trimethoxybenzoyl chloridePyridine2-(3,4,5-trimethoxybenzoyloxy)-4-benzyloxyacetophenone
2. Rearrangement 2-(3,4,5-trimethoxybenzoyloxy)-4-benzyloxyacetophenoneKOH, Pyridine1-(2-hydroxy-4-benzyloxyphenyl)-3-(3,4,5-trimethoxyphenyl)propane-1,3-dione
3. Cyclization 1-(2-hydroxy-4-benzyloxyphenyl)-3-(3,4,5-trimethoxyphenyl)propane-1,3-dioneH₂SO₄, Glacial Acetic Acid, HeatThis compound

Alternatively, a Claisen-Schmidt condensation approach could be employed. This would involve the condensation of 2-hydroxy-4-benzyloxyacetophenone with 3,4,5-trimethoxybenzaldehyde (B134019) in the presence of a base to form the corresponding chalcone. Subsequent oxidative cyclization of this chalcone using a reagent such as iodine in DMSO would also yield the desired this compound.

Strategic Introduction of Benzyloxy and Trimethoxy Substituents

The introduction of benzyloxy and trimethoxy groups onto the flavone skeleton is a critical aspect of the synthesis of the target compound. The benzyloxy group, often used as a protective group for hydroxyl functions, can be introduced by reacting a hydroxylated precursor with benzyl (B1604629) bromide in the presence of a base. For instance, in the synthesis of related flavones, 7-hydroxyflavone (B191518) derivatives are synthesized from 2-hydroxy-4-benzyloxyacetophenone. researchgate.netpjsir.org This indicates that the benzyloxy group is introduced at an early stage on the A-ring precursor.

The trimethoxy substitution on the B-ring is typically derived from a correspondingly substituted benzaldehyde (B42025) precursor. For the synthesis of 3',4',5'-trimethoxyflavonoid derivatives, the synthetic strategy involves linking the trimethoxy-substituted B-ring to the A-ring. nih.gov A common method is the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde to form a chalcone, which then undergoes oxidative cyclization to yield the flavone. For example, the synthesis of 7-hydroxy-3',4'-dimethoxyflavone involves the condensation of 2,4-dihydroxyacetophenone with 3,4-dimethoxybenzaldehyde. researchgate.net A similar approach would be employed for 7-Benzyloxy-3',4',5-trimethoxyflavone, starting with 2-hydroxy-4-benzyloxyacetophenone and 3,4,5-trimethoxybenzaldehyde.

The strategic placement of these substituents is often dictated by the choice of starting materials. The structural modulation of the A and B rings of flavones can involve grafting various electron-donating or electron-withdrawing substituents. nih.govpreprints.org The benzyloxy group, considered a bulkier substituent, can be introduced on the A-ring through a linker. nih.govpreprints.org

Regioselective Synthesis and Functionalization

Regioselectivity is a key challenge in the synthesis of polysubstituted flavonoids. To achieve the desired substitution pattern of 7-Benzyloxy-3',4',5-trimethoxyflavone, selective protection and deprotection of hydroxyl groups are often necessary. For example, in the synthesis of 7-hydroxy-5-methoxyflavone analogs, a 7-benzyloxy-5-methoxyflavone intermediate is formed through selective benzylation of the 7-hydroxyl group followed by methylation of the 5-hydroxyl group. koreascience.kr The benzyl group can later be removed to yield the free hydroxyl group. koreascience.kr

In the context of the target molecule, starting with a precursor that already has the desired substitution pattern on one of the rings simplifies the synthesis. For instance, using 3,4,5-trimethoxybenzaldehyde directly ensures the correct substitution on the B-ring. The regioselectivity on the A-ring is then determined by the starting acetophenone. To obtain the 7-benzyloxy substitution, one would start with a dihydroxyacetophenone, such as 2,4-dihydroxyacetophenone, and selectively benzylate the 4-hydroxyl group. This selective protection is crucial to prevent unwanted side reactions and ensure the final product has the benzyloxy group at the C-7 position of the flavone core.

Exploration of Novel Synthetic Routes for Flavone Derivatives

While the classical approach via chalcone formation and cyclization remains prevalent, research into novel synthetic routes for flavone derivatives is ongoing. One of the most common and effective methods for the synthesis of flavones is the oxidative cyclization of 2'-hydroxychalcones. researchgate.netresearchgate.net This reaction can be carried out using various reagents, such as iodine in dimethyl sulfoxide (DMSO). researchgate.netresearchgate.netmdpi.com This method is often efficient and leads to good yields of the desired flavone. mdpi.com

The exploration of novel synthetic pathways is crucial for accessing a wider range of flavone derivatives with diverse substitution patterns, which in turn allows for the investigation of their structure-activity relationships. nih.gov

Advanced Analytical Techniques for Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of polymethoxyflavones like 7-Benzyloxy-3',4',5-trimethoxyflavone. The method's efficiency hinges on the selection of an appropriate stationary phase, mobile phase composition, and detector.

Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase. A gradient elution, often involving a mixture of an aqueous solvent (like water with a small percentage of acid, such as formic or acetic acid) and an organic solvent (such as methanol or acetonitrile), is used to effectively separate compounds with varying polarities. Detection is frequently performed using a Diode Array Detector (DAD) or a UV-Vis detector, as the flavone (B191248) structure possesses characteristic chromophores that absorb light in the UV-visible range. For instance, a validated HPLC-DAD method for 5-methoxyflavones utilized a C18 column with a gradient of water (containing 0.1% acetic acid) and methanol, with detection at 254 nm scielo.brresearchgate.net. Similarly, the analysis of 3',4',5',5,7-pentamethoxyflavone in biological samples was achieved on a C18 column with UV detection at 324 nm nih.gov. These conditions highlight typical parameters that would be suitable for the analysis of 7-Benzyloxy-3',4',5-trimethoxyflavone.

Table 1: Representative HPLC Conditions for Methoxyflavone Analysis
ParameterCondition 1 (for 5-Methoxyflavones) scielo.brresearchgate.netCondition 2 (for Pentamethoxyflavone) nih.gov
Stationary Phase (Column)Reversed-phase C18Hypersil-BDS C18
Mobile PhaseGradient of Water (0.1% acetic acid) and MethanolNot specified
Detection Wavelength254 nm (DAD)324 nm (UV)
Flow Rate1.0 mL/minNot specified
Temperature40°CNot specified

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Quantification

For unambiguous identification and highly sensitive quantification, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). This hyphenated technique provides both chromatographic separation and mass analysis, which is invaluable for structural elucidation. Electrospray ionization (ESI) is a common ionization source for flavonoids, typically operating in positive ion mode to generate protonated molecules [M+H]⁺ ekb.eg.

Following ionization, the precursor ion (the protonated molecule of 7-Benzyloxy-3',4',5-trimethoxyflavone) is selected and subjected to collision-induced dissociation (CID) to generate a unique fragmentation pattern. This pattern, or MS/MS spectrum, provides structural information about the molecule. For example, in the analysis of flavone derivatives, fragmentation can reveal the loss of methoxy (B1213986) groups or cleavage of the flavonoid rings, helping to confirm the structure ekb.eg. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap analyzers, can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments doi.org.

Table 2: Typical LC-MS Parameters for Flavonoid Analysis
ParameterDescription
ChromatographyReversed-phase HPLC (e.g., C18 column)
Ionization SourceElectrospray Ionization (ESI), typically in positive mode ([M+H]⁺)
Mass AnalyzerQuadrupole Time-of-Flight (QTOF), Triple Quadrupole (QqQ), or Orbitrap
Scan ModeFull Scan (for identification) and Product Ion Scan (for MS/MS fragmentation)
Collision GasNitrogen (N₂) or Argon (Ar)

Sample Preparation Strategies for Flavone Analysis in Complex Matrices

The accurate analysis of 7-Benzyloxy-3',4',5-trimethoxyflavone from complex matrices, such as plant tissues or biological fluids, necessitates an effective sample preparation strategy. The primary goals are to extract the target analyte, remove interfering substances, and concentrate the sample to a level suitable for instrumental analysis nih.gov.

Solid Phase Extraction (SPE) Techniques

Solid Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of flavonoids from various samples youtube.com. The methodology involves passing a liquid sample through a solid sorbent, which retains the analyte. Interfering compounds can be washed away, and the analyte of interest is then eluted with a suitable solvent youtube.com.

For non-polar to moderately polar compounds like polymethoxyflavones, reversed-phase SPE cartridges (e.g., C18 or polymeric sorbents) are often used youtube.com. The process typically involves four steps:

Conditioning: The sorbent is treated with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water) to activate the stationary phase youtube.com.

Loading: The sample, dissolved in a predominantly aqueous solution, is passed through the cartridge. The non-polar analyte adsorbs to the sorbent youtube.com.

Washing: A polar solvent (e.g., water or a low-percentage organic solvent mixture) is used to wash away polar interferences while the analyte remains bound youtube.com.

Elution: A non-polar organic solvent (e.g., methanol, acetonitrile, or ethyl acetate) is used to desorb and collect the purified analyte youtube.com.

This technique has been successfully applied to the selective extraction of polymethoxyflavones from citrus peels using adsorbents like SBA-15 with ethyl acetate as the eluent nih.gov.

Other Extraction and Purification Methodologies

Beyond SPE, several other methods are employed for the extraction and purification of polymethoxyflavones.

Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their differential solubilities in two immiscible liquid phases, such as an aqueous phase and an organic solvent.

Flash Chromatography: This is a rapid form of preparative column chromatography that uses pressure to drive the solvent through the column, allowing for faster separation of compounds. It has been used for the large-scale purification of PMFs from citrus extracts using a silica gel column and a hexane-acetone gradient solvent system researchgate.net.

Supercritical Fluid Chromatography (SFC): This technique uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is recognized as an efficient and scalable method for the large-scale isolation of PMFs from natural sources like orange peel nih.gov.

Spectroscopic Methods for Structural Confirmation (e.g., UV-Vis, Fluorescence)

UV-Visible (UV-Vis) spectroscopy is a valuable tool for the initial characterization of flavones. The flavonoid nucleus has a characteristic UV-Vis spectrum that typically exhibits two major absorption bands researchgate.net.

Band I: Appears in the 300–385 nm range and is associated with the B-ring cinnamoyl system.

Band II: Appears in the 240–285 nm range and corresponds to the A-ring benzoyl system researchgate.net.

Validation of Analytical Methodologies for Flavone Derivatives

To ensure that an analytical method is reliable, accurate, and reproducible, it must be validated. Method validation is a critical process that establishes the performance characteristics of a procedure and demonstrates its suitability for the intended analytical purpose scioninstruments.com. Key validation parameters include:

Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components scioninstruments.com.

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of a calibration curve, with a correlation coefficient (R²) close to 1.0 being desirable (e.g., R² = 0.999) mdpi.com.

Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, with acceptable recovery typically falling within the 80-120% range researchgate.net.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements mdpi.com.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value scioninstruments.com.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy scioninstruments.com.

Validated methods for related methoxyflavones have demonstrated high linearity (R² > 0.999), good recovery rates (90-101%), and low RSD values for precision (<6%), confirming the robustness of these analytical approaches for flavonoid quantification mdpi.com.

Table 3: Example Validation Parameters for a Flavonoid HPLC Method mdpi.com
ParameterExample Value/Range
Linearity (R²)0.999
Concentration Range15.625 to 500 µg/mL
Accuracy (Recovery Rate)90% – 101%
Precision (RSD)< 3% (Intraday), < 6% (Interday)
Limit of Detection (LOD)0.167 µg/mL
Limit of Quantification (LOQ)0.505 µg/mL

Preclinical Biological Activities and Molecular Mechanisms

Anti-inflammatory Modulatory Effects

There is no available scientific literature that specifically investigates the effect of 7-Benzyloxy-3',4',5-trimethoxyflavone on the expression of pro-inflammatory genes such as Cyclooxygenase-2 (COX-2), Inducible Nitric Oxide Synthase (iNOS), or various cytokines.

No studies have been found that report on the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway by 7-Benzyloxy-3',4',5-trimethoxyflavone.

There is no available data describing the inhibitory effects of 7-Benzyloxy-3',4',5-trimethoxyflavone on the Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK, ERK, and p38.

The regulatory impact of 7-Benzyloxy-3',4',5-trimethoxyflavone on the Signal Transducer and Activator of Transcription (STAT) pathway has not been documented in published research.

No research has been identified that examines the interaction of 7-Benzyloxy-3',4',5-trimethoxyflavone with the inflammasome pathway, such as the NLRP3 inflammasome.

Influence on Innate Immune Cell Repertoire

Information regarding the specific influence of 7-Benzyloxy-3',4',5-trimethoxyflavone on the innate immune cell repertoire is not available in the reviewed scientific literature. However, a structurally related compound, 4,4'-Benzyloxy-5,7-dimethoxyflavone, has been noted for its anti-inflammatory activity, which may suggest a potential interaction with immune pathways. researchgate.net

Antioxidant Activity and Oxidative Stress Mitigation

Antioxidant activity refers to the ability of a compound to inhibit oxidation by neutralizing free radicals. This is a common property investigated for flavonoids. The antioxidant potential is often evaluated using in vitro chemical assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. semanticscholar.org Despite the structural characteristics of 7-Benzyloxy-3',4',5-trimethoxy flavone (B191248) suggesting potential antioxidant activity, no specific experimental data from DPPH assays or other antioxidant capacity tests for this compound are available in the peer-reviewed literature. Research has been conducted on structurally similar compounds, such as 7-hydroxy-5,6,4'-trimethoxyflavone, which has shown some antioxidative activity. researchgate.netnih.gov

Table 2: Common In Vitro Antioxidant Assays

Assay Name Principle
DPPH Radical Scavenging Assay Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. semanticscholar.org
ABTS Radical Scavenging Assay Measures the ability of a compound to scavenge the ABTS radical cation, leading to a reduction in absorbance.

This table represents common methods for evaluating antioxidant activity, not experimental data for the specified compound.

Based on a comprehensive search for scientific literature, there is currently no specific published research available detailing the preclinical biological activities of the chemical compound 7-Benzyloxy-3',4',5-trimethoxyflavone within the requested frameworks of antioxidant, neuroprotective, and anti-inflammatory mechanisms.

The conducted searches for this specific flavone did not yield detailed findings, data, or studies related to its:

Mechanisms of free radical scavenging.

Activation of the Nrf2-Antioxidant Response Element pathway.

Inhibition of oxidases such as xanthine (B1682287) oxidase.

Metal chelation properties.

Protection against neurotoxin-induced neuronal injury.

Suppression of neuroinflammation.

While a vast body of research exists for other structurally related flavonoids, including various trimethoxyflavones and some benzyloxyflavones, the explicit instructions to focus solely on 7-Benzyloxy-3',4',5-trimethoxyflavone and not introduce information on other compounds prevents the generation of an article based on analogous data. Extrapolating findings from different molecules would not be scientifically accurate for the specific compound .

Therefore, it is not possible to provide a thorough and scientifically accurate article that adheres to the provided outline for 7-Benzyloxy-3',4',5-trimethoxyflavone at this time due to the absence of specific research data in the public domain.

Neuroprotective Effects and Neurological Pathway Interactions

Promotion of Neuronal Survival and Synaptic Plasticity

Flavonoids are widely recognized for their neuroprotective qualities and their ability to influence synaptic plasticity, which is a fundamental process for learning and memory. nih.gov The molecular mechanisms underlying these effects are multifaceted and involve the modulation of key signaling pathways that support neuronal health. nih.gov Many flavonoids have been shown to interact with signaling cascades such as the MAPK/ERK and PI3K/Akt/mTOR pathways, which are crucial for neuronal survival and the regulation of synaptic function. nih.gov By influencing these pathways, flavonoids can help maintain synaptic integrity and promote neuronal resilience in the face of neurodegenerative insults. nih.gov

Furthermore, the structural characteristics of flavonoids allow them to impact neurotrophic factor signaling, which is essential for neuronal growth, differentiation, and survival. nih.gov While direct evidence for 7-Benzyloxy-3',4',5-trimethoxyflavone is not yet available, the broader family of flavonoids has demonstrated the capacity to support neuronal health and plasticity, suggesting that this compound may share similar neuroprotective potential. nih.gov

Modulation of Neurotransmitter Systems (Serotonergic, Dopaminergic, Noradrenergic, GABAergic)

The modulation of neurotransmitter systems is a key aspect of the neuropharmacological effects of many flavonoids. These compounds have been shown to interact with various components of neurotransmission, including the synthesis and metabolism of neurotransmitters, as well as their receptors. researchgate.net For instance, some flavonoids can influence the serotonergic and noradrenergic systems by modulating the activity of 5-HT1A, 5-HT2, and α1-adrenoceptor receptors. researchgate.net

In the context of the dopaminergic system, certain flavonoids and their metabolites have been found to influence neuronal organic cation uptake, suggesting a role in dopaminergic neuromodulation. researchgate.net Additionally, the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system, can be modulated by flavonoids. For example, the flavonoid isoliquiritigenin (B1662430) activates GABA-B receptors, leading to a decrease in calcium influx and affecting glutamate (B1630785) release. mdpi.com A study on 5,7-dihydroxy-3',4',5'-trimethoxyflavone, a compound with a similar trimethoxy substitution pattern, indicated that it possesses monoaminergic properties, further supporting the potential for trimethoxyflavones to interact with these neurotransmitter systems. Although direct studies on 7-Benzyloxy-3',4',5-trimethoxyflavone are lacking, the existing evidence from related flavonoids suggests it may have the capacity to modulate one or more of these critical neurotransmitter pathways.

Regulation of Neurotrophic Factor Expression (e.g., Brain-Derived Neurotrophic Factor, Nerve Growth Factor)

Neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF), are vital for the survival, growth, and maintenance of neurons. mdpi.com A significant body of research has demonstrated that various phytochemicals, including flavonoids, can stimulate the expression of these critical proteins. mdpi.com The regulation of neurotrophic factor expression is a key mechanism through which flavonoids are thought to exert their neuroprotective and cognitive-enhancing effects. nih.gov

For example, studies on other methoxyflavones, such as 3,5,6,7,8,3′,4′-heptamethoxyflavone (HMF), have shown that they can increase the expression of BDNF in the hippocampus. nih.govnih.gov This upregulation of BDNF is often associated with the activation of signaling pathways like the ERK/CREB cascade. nih.gov BDNF, in turn, plays a crucial role in promoting neurogenesis, synaptic plasticity, and neuronal resilience. nih.gov Although direct experimental data for 7-Benzyloxy-3',4',5-trimethoxyflavone is not available, the documented effects of other methoxyflavones on neurotrophic factor expression suggest that it may possess similar capabilities to positively modulate these pathways.

Inhibition of Cholinesterases (Acetylcholinesterase, Butyrylcholinesterase) and β-Secretase 1 (BACE1)

The inhibition of cholinesterases (Acetylcholinesterase, AChE, and Butyrylcholinesterase, BChE) and β-secretase 1 (BACE1) are key therapeutic strategies in the management of Alzheimer's disease. nih.govnih.gov Flavonoids have been extensively investigated as potential inhibitors of these enzymes. The inhibition of AChE and BChE increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is important for cognitive function. mdpi.com BACE1 is a critical enzyme in the production of amyloid-beta peptides, which are a hallmark of Alzheimer's disease. mdpi.com

While specific inhibitory data for 7-Benzyloxy-3',4',5-trimethoxyflavone is not available, a study on a series of 3-benzyloxyflavone derivatives demonstrated potent dual inhibition of both AChE and BChE. tandfonline.com In that study, some compounds were found to be more active against AChE than BChE, with one derivative exhibiting an IC50 value of 0.05 ± 0.01 μM for AChE and 0.09 ± 0.02 μM for BChE. tandfonline.com These findings suggest that the benzyloxy moiety on a flavone scaffold can contribute significantly to cholinesterase inhibition. tandfonline.com Furthermore, other polymethoxyflavones have been identified as inhibitors of BACE1. researchgate.net This collective evidence suggests that 7-Benzyloxy-3',4',5-trimethoxyflavone may also exhibit inhibitory activity against these key enzymes.

Table 1: Cholinesterase Inhibitory Activity of Representative Benzyloxyflavones Note: Data is for 3-benzyloxyflavone derivatives, not 7-Benzyloxy-3',4',5-trimethoxyflavone.

CompoundTarget EnzymeIC50 (μM)
Derivative 2Acetylcholinesterase (AChE)0.05 ± 0.01
Butyrylcholinesterase (BChE)0.09 ± 0.02
Derivative 5Acetylcholinesterase (AChE)0.07 ± 0.02
Derivative 10Acetylcholinesterase (AChE)0.08 ± 0.02
Donepezil (Standard)Acetylcholinesterase (AChE)0.09 ± 0.01
Butyrylcholinesterase (BChE)0.13 ± 0.04

Source: Exploring 3-Benzyloxyflavones as new lead cholinesterase inhibitors: synthesis, structure–activity relationship and molecular modelling simulations. tandfonline.com

Endoplasmic Reticulum (ER) Stress Modulation

The endoplasmic reticulum (ER) is a critical organelle for protein folding and cellular homeostasis. The accumulation of unfolded or misfolded proteins in the ER leads to a condition known as ER stress, which can trigger cell death and is implicated in various neurodegenerative diseases. physiology.org Research has identified methoxyflavones as a group of flavonoids that can act as potent protective agents against ER stress. nih.gov

Studies have shown that methoxyflavones can mildly activate certain branches of the unfolded protein response (UPR), such as the eIF2α and Nrf2 pathways, leading to the induction of downstream protective genes like the glucose-regulated protein 78 (GRP78), a key molecular chaperone in the ER. physiology.orgnih.gov This protective effect appears to involve the protein kinase A (PKA) pathway. physiology.orgnih.gov For instance, pretreatment with the methoxyflavone tangeretin (B192479) has been shown to enhance the expression of GRP78 in the substantia nigra and protect dopaminergic neurons against neurotoxins that induce ER stress. nih.gov These findings suggest that methoxyflavones play an important role in regulating ER stress, and it is plausible that 7-Benzyloxy-3',4',5-trimethoxyflavone could share these protective mechanisms. nih.govnih.gov

Anti-apoptotic Mechanisms in Neuronal Cells

Apoptosis, or programmed cell death, is a critical process in the development and maintenance of the nervous system, but its dysregulation can lead to neuronal loss in neurodegenerative diseases. Flavonoids have been widely shown to possess anti-apoptotic properties in neuronal cells, offering protection against various toxic insults. scielo.br The anti-apoptotic effects of flavonoids are often mediated through the modulation of key signaling pathways that control cell survival and death. nih.gov

One of the primary mechanisms by which flavonoids exert their anti-apoptotic effects is through the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. mdpi.com By modulating the balance of these proteins, flavonoids can inhibit the mitochondrial pathway of apoptosis. scielo.br Furthermore, flavonoids can interfere with the activation of caspases, a family of proteases that execute the apoptotic program. mdpi.com Studies on trimethoxyflavones isolated from Ocimum basilicum have demonstrated their ability to mitigate cognitive impairment by reducing caspase-3 concentrations, highlighting the anti-apoptotic potential of this class of compounds. nih.govresearchgate.net Although direct studies on 7-Benzyloxy-3',4',5-trimethoxyflavone are needed, the extensive evidence for the anti-apoptotic effects of related flavonoids in neuronal contexts suggests a similar potential for this compound.

Enzyme Inhibition Studies of Flavones

The ability of flavonoids to inhibit various enzymes is a cornerstone of their diverse pharmacological activities. nih.gov The specific pattern of hydroxylation, methoxylation, and other substitutions on the flavonoid scaffold dictates their inhibitory potency and selectivity for different enzymes. nih.gov

The presence of a benzyloxy group, as in 7-Benzyloxy-3',4',5-trimethoxyflavone, has been shown to be a key feature for the inhibition of certain enzymes. For example, a series of 3-benzyloxyflavones were identified as potent inhibitors of cholinesterases. tandfonline.com In a separate study, 3-benzyloxyflavone derivatives were also evaluated as inhibitors of β-glucosidase, where the benzyloxy group was found to enhance lipophilicity and facilitate interactions with the enzyme's active site. rsc.org These studies underscore the importance of the benzyloxy moiety in mediating enzyme inhibition. While the inhibitory profile of 7-Benzyloxy-3',4',5-trimethoxyflavone has not been specifically characterized, the findings from related benzyloxyflavones suggest that it is a promising candidate for enzyme inhibition studies. rsc.org

Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2A6)

The interaction of flavonoids with cytochrome P450 (CYP) enzymes is a significant area of research due to the potential for food-drug and drug-drug interactions. Flavonoids can act as both substrates and inhibitors of these crucial drug-metabolizing enzymes.

CYP3A4:

CYP3A4 is a major enzyme in the liver and intestine, responsible for the metabolism of a large percentage of clinically used drugs. nih.gov Inhibition of CYP3A4 can lead to increased plasma concentrations of co-administered drugs, potentially causing toxicity. Several flavonoids have been shown to inhibit CYP3A4 activity. For instance, a study on various hydroxylated tetramethoxyflavones demonstrated their potential to inhibit CYP3A4. nih.gov Specifically, 3-hydroxy-2′,4′,5′,7-tetramethoxyflavone and 3-hydroxy-2′,4′,5′,6-tetramethoxyflavone showed strong inhibitory effects on CYP3A4 with IC50 values of 0.15 ± 0.07 µM and 0.44 ± 0.12 µM, respectively. nih.gov Other studies have highlighted that flavones such as 2'-methoxy-5,7-dihydroxyflavone and 3'4'-dimethoxy-5,7-dihydroxyflavone also exhibit significant inhibitory activity against CYP3A4. nih.gov The inhibitory potential of flavonoids against CYP3A4 is influenced by their substitution patterns, including the number and position of hydroxyl and methoxy (B1213986) groups. nih.gov

CYP2A6:

CYP2A6 is another important P450 enzyme involved in the metabolism of nicotine (B1678760) and various other compounds. Inhibition of CYP2A6 is being explored as a strategy for smoking cessation. Research has shown that certain flavonoids can inhibit CYP2A6 activity. nih.gov For example, apigenin (B1666066) and tangeretin have been identified as inhibitors of this enzyme. nih.gov One study found that CYP2A6 is a major enzyme responsible for the 4'- and 3'-hydroxylation of the basic flavone structure in human liver microsomes. koreascience.kr The inhibitory effects of flavonoids on CYP2A6 are also structure-dependent.

While no specific data exists for 7-Benzyloxy-3',4',5-trimethoxyflavone, its structural features—a benzyloxy group at position 7 and trimethoxy groups on the B-ring—suggest that it could potentially interact with CYP enzymes. However, without direct experimental evidence, its inhibitory activity and specificity for CYP3A4 and CYP2A6 remain unknown.

Interactive Data Table: Inhibition of CYP3A4 by Structurally Related Flavonoids

CompoundIC50 (µM)Reference
3-hydroxy-2′,4′,5′,7-tetramethoxyflavone0.15 ± 0.07 nih.gov
3-hydroxy-2′,4′,5′,6-tetramethoxyflavone0.44 ± 0.12 nih.gov
4′,5-dihydroxy-3′,6,7,8-tetramethoxyflavone1.71 nih.gov
2'-methoxy-5,7-dihydroxyflavone2 nih.gov
3'4'-dimethoxy-5,7-dihydroxyflavone6.5 nih.gov

α-Glucosidase

α-Glucosidase is a key enzyme in carbohydrate digestion, responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate absorption and reduce postprandial blood glucose levels, making it a therapeutic target for managing type 2 diabetes.

Numerous studies have demonstrated the α-glucosidase inhibitory activity of various flavonoids. The inhibitory potential is highly dependent on the flavonoid's structure, including the hydroxylation and methoxylation patterns. For example, a study investigating 5-hydroxy-3,7,4′-trimethoxyflavone reported its α-glucosidase inhibitory activity. nih.gov Another study highlighted that the number of phenolic hydroxyl groups on the B ring of flavonoids is positively correlated with their α-glucosidase inhibitory activity. researchgate.net While many flavonoids have been screened for this activity, specific data for 7-Benzyloxy-3',4',5-trimethoxyflavone is not available in the reviewed literature. The presence of the benzyloxy and trimethoxy groups would likely influence its interaction with the active site of the enzyme, but its actual inhibitory potency is yet to be determined.

MurA Enzyme in Bacterial Cell Wall Synthesis

The MurA enzyme (UDP-N-acetylglucosamine enolpyruvyl transferase) catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. As this enzyme is absent in mammals, it represents an attractive target for the development of new antibacterial agents.

Research has explored the potential of various compounds, including flavonoids, as MurA inhibitors. nih.gov The discovery of novel MurA inhibitors is crucial due to the emergence of resistance to existing antibiotics like fosfomycin, which also targets this enzyme. While computational and experimental screenings have identified several inhibitors of the E. coli MurA enzyme, no studies have specifically reported the evaluation of 7-Benzyloxy-3',4',5-trimethoxyflavone as a MurA inhibitor. Therefore, its activity against this bacterial enzyme remains uncharacterized.

Other Enzymes of Therapeutic Relevance

Flavonoids are known to interact with a wide array of other enzymes that are relevant to various therapeutic areas. For instance, some flavonoids have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation. A study on 5,7-dihydroxyflavones and their O-methylated analogs, including a 7-benzyloxy-5,4-dimethoxyflavone, investigated their inhibitory activity against COX-2 catalyzed prostaglandin (B15479496) E2 production. koreascience.kr Additionally, some trimethoxyflavone derivatives have been studied for their effects on breast cancer resistance protein (BCRP)/ABCG2, an ATP-binding cassette transporter involved in multidrug resistance in cancer.

No specific studies were identified that investigated the activity of 7-Benzyloxy-3',4',5-trimethoxyflavone against other specific enzymes of therapeutic relevance.

Other Preclinical Biological Activities

Antidepressant-like Effects in Animal Models

Several studies have suggested the potential of flavonoids to exert antidepressant-like effects in various animal models of depression. These effects are often attributed to their antioxidant, anti-inflammatory, and neuroprotective properties. For instance, a study on 5,7-dihydroxy-3',4',5'-trimethoxyflavone, a structurally related compound, demonstrated its neuroprotective effects in a rat model of lead-induced neurotoxicity, which can be associated with cognitive and mood-related deficits. Another study on trimethoxyflavones isolated from Ocimum basilicum L. leaves showed that they could improve long-term memory in mice, an effect that may be relevant to the cognitive symptoms of depression.

However, there is no direct evidence from preclinical studies to support an antidepressant-like effect for 7-Benzyloxy-3',4',5-trimethoxyflavone.

Anxiolytic-like Effects in Animal Models

The potential of flavonoids to modulate anxiety-like behaviors has also been investigated in preclinical research. The mechanisms underlying these effects are often linked to the modulation of neurotransmitter systems, such as the GABAergic and serotonergic systems. A study on 5-methoxyflavone (B191841) demonstrated its anxiolytic-like activity in mice, which was found to involve both GABAergic and serotonergic pathways.

To date, no specific studies have been published that evaluate the anxiolytic-like effects of 7-Benzyloxy-3',4',5-trimethoxyflavone in animal models. Therefore, its potential in this area remains to be explored.

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

Extensive literature searches did not yield specific studies detailing the antimicrobial, antibacterial, antifungal, or antiviral properties of 7-Benzyloxy-3',4',5-trimethoxyflavone. While the broader class of flavonoids is known to possess a wide range of antimicrobial activities, research focusing on this particular synthetic flavone is not publicly available. The antimicrobial effects of flavonoids are generally influenced by their specific substitution patterns, including the number and position of hydroxyl, methoxy, and other functional groups. However, without direct experimental evidence, the antimicrobial profile of 7-Benzyloxy-3',4',5-trimethoxyflavone remains uncharacterized.

DNA Binding Interactions

There is currently no available scientific literature that specifically investigates the DNA binding interactions of 7-Benzyloxy-3',4',5-trimethoxyflavone. The ability of flavonoids to interact with DNA is a known area of study, with various members of this class shown to bind to DNA through intercalation or groove binding, potentially influencing cellular processes. These interactions are highly dependent on the molecule's structure, including its planarity and the nature and position of its substituents. Research on other methoxyflavone derivatives has explored their potential to bind to different DNA structures, but these findings cannot be directly extrapolated to 7-Benzyloxy-3',4',5-trimethoxyflavone without specific experimental validation. Molecular docking and biophysical studies would be necessary to elucidate the potential binding modes and affinity of this compound for DNA.

Structure Activity Relationship Sar Studies for 7 Benzyloxy 3 ,4 ,5 Trimethoxy Flavone

General Principles of Flavone (B191248) Structure-Activity Relationships

The flavone scaffold, consisting of two phenyl rings (A and B) connected by a heterocyclic C ring, offers multiple sites for substitution, primarily with hydroxyl (–OH) and methoxy (B1213986) (–OCH₃) groups. The pattern of this substitution, along with the structural features of the C-ring, is a key determinant of the compound's interaction with biological targets.

The number, position, and nature of substituent groups, particularly hydroxyl and methoxy moieties, critically influence the biological efficacy of flavones. researchgate.netmdpi.com Hydroxylation is often indispensable for many activities, but its effect is position-dependent. For anti-inflammatory functions, hydroxyl groups at the C-5 and C-4' positions tend to enhance activity, whereas those at C-6, C-7, C-8, and C-3' can attenuate it. acs.org Antioxidant activity is strongly associated with the presence of free hydroxyl groups, especially a catechol (o-dihydroxy) group on the B-ring. mdpi.commdpi.com

Methoxylation, or the capping of hydroxyl groups with a methyl group, has a profound impact on a flavonoid's properties. This modification generally increases metabolic stability and membrane transport, thereby improving oral bioavailability. nih.gov While free hydroxyl groups are often linked to antioxidant properties, methoxylated flavones have demonstrated potent and sometimes unique cancer chemopreventive and antiproliferative activities. nih.gov For instance, some studies indicate that the presence of a methoxy group at the C-7 position can enhance anti-inflammatory activity. mdpi.com However, methoxylation can also introduce steric hindrance, which may reduce the efficacy of intercalation with biological targets like DNA. mdpi.com The conversion of hydroxyl to methoxy groups can also alter the selectivity and mechanism of action, for example, by shifting activity from antioxidant to antiproliferative pathways.

Table 1: Influence of Hydroxyl vs. Methoxy Groups on Flavone Bioactivity
Functional GroupPositionEffect on Biological ActivitySupporting Evidence
Hydroxyl (-OH)C-5 and C-4'Enhances anti-inflammatory activity. acs.orgCrucial for antioxidant activity, especially when part of a catechol structure on the B-ring. mdpi.com
Hydroxyl (-OH)C-3', C-6, C-7, C-8May attenuate anti-inflammatory activity. acs.orgHydroxyl groups at C-6 and C-7 in ring A do not significantly affect ROS scavenging ability. mdpi.com
Methoxy (-OCH₃)GeneralIncreases metabolic stability and oral bioavailability. nih.govCan enhance antiproliferative and cancer chemopreventive properties. nih.gov
Methoxy (-OCH₃)C-7May enhance anti-inflammatory activity. mdpi.comMethoxylation can reduce certain activities due to steric hindrance or less favorable electronic interactions. mdpi.com

The substitution pattern of the B-ring is a primary determinant of the biological and antioxidant activity of flavones. researchgate.netsemanticscholar.org The presence, number, and position of hydroxyl groups on this ring are particularly critical. For antioxidant activity, a 3',4'-o-dihydroxy (catechol) configuration in the B-ring is one of the most significant structural features. bohrium.com Flavonoids with two or three hydroxyl groups on the B-ring generally exhibit strong antioxidant properties. researchgate.net The B-ring is also a principal site for biotransformation, and the absence of hydroxyl groups on this ring can prevent its metabolic scission. nih.gov

Substituents on the B-ring are crucial for defining the potency and selectivity of action. For example, antioxidant activity is more closely related to the presence of a hydroxyl group on the B-ring, especially at the C4' position, than to substitutions on the A-ring. mdpi.com The 3',4',5'-trihydroxyl pattern on the B-ring has been shown to improve the efficacy of certain flavanols. bohrium.com Conversely, methoxylation of the B-ring can enhance activity against specific targets; for example, a para-methoxy group in the B-ring of an isoflavone was found to strongly enhance efflux pump modulation activity in bacteria. nih.gov

The double bond between carbons 2 and 3 in the C-ring is a defining feature of flavones and flavonols, distinguishing them from their saturated counterparts, flavanones and flavanols. This C2-C3 double bond is crucial for several biological activities. It creates a planar structure by extending the π-conjugation of the molecule, which can be important for binding interactions with proteins and other biological targets. researchgate.netalliedacademies.org

This planarity, in conjunction with a 4-keto group, is a key requirement for high antioxidant activity. mdpi.combohrium.com The C2-C3 double bond facilitates electron delocalization from the B-ring, which is essential for radical scavenging. alliedacademies.org Studies comparing flavones with flavanones (which lack this double bond) have shown that the unsaturated bond is important for stronger cytotoxic effects against cancer cells. researchgate.net However, the influence of this bond can be complex and dependent on the specific biological action and the solvent environment. In some contexts, particularly in polar phases, the C2-C3 double bond might even weaken the antiradical activity of a flavonoid. bohrium.comkcl.ac.uk

Specific SAR Considerations for 7-Benzyloxy-3',4',5-trimethoxy flavone

The unique structure of this compound, featuring a large benzyloxy group at the 7-position and a fully methoxylated B-ring, suggests a distinct biological profile shaped by these specific substitutions.

The 7-position of the flavone A-ring is a common site for glycosylation in nature. nih.gov The substitution of the 7-hydroxyl group with a large, bulky benzyloxy group represents a significant structural modification. While a hydroxyl group at C-7 is sometimes considered to have a minor role or even an attenuating effect on anti-inflammatory activity, its substitution can profoundly alter the molecule's properties. acs.org

The introduction of a benzyloxy group increases the lipophilicity of the molecule, which could enhance its ability to cross biological membranes and potentially improve its bioavailability. However, the steric bulk of the benzyl (B1604629) group could also introduce significant hindrance, potentially preventing the molecule from fitting into the binding sites of certain enzymes or receptors. This steric effect could either decrease potency or introduce selectivity for targets with larger binding pockets. While 7-O-glycosylation has been shown to affect iron chelation properties, the impact of a benzyloxy group would be primarily related to its size and lipophilicity rather than the chelating potential, which is typically associated with hydroxyl groups at the 5- and 3'/4'-positions. nih.gov Esterification of the 7-hydroxyl group has been shown to decrease antioxidant activity, suggesting that blocking this position, even with a different functional group like benzyloxy, might similarly reduce radical-scavenging capabilities. mdpi.com

The B-ring of this compound is fully substituted with methoxy groups. This trimethoxylation pattern has several important SAR implications. Firstly, the absence of free hydroxyl groups on the B-ring means the compound is unlikely to be a potent direct antioxidant via the typical hydrogen atom transfer mechanisms that rely on a catechol or trihydroxyl structure. mdpi.com

Secondly, complete methoxylation significantly enhances metabolic stability. Flavonoids with hydroxyl groups are readily metabolized in the intestine and liver, which can limit their systemic bioavailability. nih.gov Methoxyflavones, in contrast, are more resistant to this conjugative metabolism, leading to improved oral bioavailability and potentially greater in vivo activity. nih.gov

Comparative SAR Analysis with Related Flavone Derivatives

The biological activity of flavones is highly dependent on the substitution patterns on their core structure. While direct SAR studies on this compound are not extensively documented in the provided literature, a comparative analysis with structurally related polymethoxyflavones reveals key structural requirements for various biological activities, such as anticancer and anti-inflammatory effects.

The presence and position of methoxy (-OCH₃) groups, as well as other substituents like hydroxyl (-OH) and benzyloxy (-OCH₂C₆H₅) groups, significantly influence the molecule's efficacy and mechanism of action. For instance, studies on 5,6,7-trimethoxyflavones have demonstrated that these compounds exhibit moderate to high anti-proliferative activities against several human cancer cell lines. nih.gov The substitution pattern on the B-ring is also critical. Derivatives such as 5,6,7,3',4'-pentamethoxyflavone (sinensetin) and 5,6,7,3',4',5'-hexamethoxyflavone have been synthesized and evaluated, showing that the degree of methoxylation can modulate cytotoxicity. nih.gov

In a study comparing 3',4',7-trimethoxyflavone (TMF) with its derivatives, the introduction of a hydroxyl group at the C-5 position to create 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) resulted in a stronger reversal effect on drug resistance in cancer cells. nih.gov Specifically, HTMF was more potent than TMF in reversing drug resistance mediated by the breast cancer resistance protein (BCRP)/ABCG2. nih.gov This suggests that a C-5 hydroxyl group can be a beneficial feature for this specific activity. Conversely, glycosylation at the C-7 position tended to decrease or abolish this reversal effect, particularly with di- and triglycoside derivatives. nih.gov

The lipophilicity of polymethoxylated flavones is another important factor for their activity as inhibitors of non-enzymic lipid peroxidation. nih.gov The structural features required for the activity of polyhydroxylated flavones differ from those of polymethoxylated ones, indicating that different mechanisms may be at play. nih.gov A structure-activity relationship study on 3',4',5',5,7-pentamethoxyflavone (PMF) identified the 3'-position as a suitable point for modification without compromising its anticancer biological activity. kent.ac.uk This highlights that specific positions on the flavone scaffold are more amenable to chemical modification for developing probes or new analogs.

Flavone DerivativeKey Structural FeaturesObserved Biological Activity/FindingReference
5-Hydroxy-3',4',7-trimethoxyflavone (HTMF)-OH at C-5; -OCH₃ at C-3', C-4', C-7Stronger reversal of BCRP-mediated drug resistance compared to TMF. nih.gov
3',4',7-Trimethoxyflavone (TMF)-OCH₃ at C-3', C-4', C-7Potent reversal effect on BCRP-mediated drug resistance. nih.gov
5-Fluoro-3',4',7-trimethoxyflavone (FTMF)-F at C-5; -OCH₃ at C-3', C-4', C-7Exhibited reversal effects on BCRP-mediated drug resistance. nih.gov
5,6,7-Trimethoxyflavone Derivatives-OCH₃ groups on the A-ringModerate to high anti-proliferative activity against various cancer cell lines. nih.gov
3',4',5',5,7-Pentamethoxyflavone (PMF)-OCH₃ at C-5, C-7, C-3', C-4', C-5'Anticancer properties; C-3' position suitable for modification without loss of activity. kent.ac.uk

Computational Approaches in SAR Elucidation

Computational methods are indispensable tools for elucidating the SAR of flavones, providing insights into their interactions with biological targets and predicting the activity of novel compounds.

Molecular Docking for Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method helps in understanding the binding mode, affinity, and specific molecular interactions such as hydrogen bonds and hydrophobic interactions.

For flavone derivatives, molecular docking has been successfully employed to study their interactions with various protein targets, including enzymes and receptors involved in cancer and inflammation. For example, a study on 3-methoxy flavone derivatives used docking to analyze their binding within the active sites of the human estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR), two key targets in breast cancer. nih.gov The results showed that these compounds fit well within the binding pockets, and their binding energies were comparable to those of standard ligands, indicating strong ligand-protein interactions. nih.gov

Similarly, docking studies of 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) with inflammatory enzymes like lipoxygenase (LOX), iNOS, and COX-2 revealed favorable interactions, providing a molecular basis for its anti-inflammatory effects. ignited.inignited.in The analysis identified key amino acid residues in the active sites responsible for binding, which helps in explaining the compound's inhibitory mechanism. ignited.in In another example, docking simulations of a trimethoxy flavone (TMF) with Human Serum Albumin (HSA) identified that TMF binds strongly within the hydrophobic pocket of the IIIA domain, forming hydrogen bonds with residues Arg 410, Tyr 411, and Asn 391. plos.org This information is crucial for understanding the pharmacokinetics of the compound.

Flavone DerivativeProtein TargetKey Findings from DockingReference
Trimethoxy Flavone (TMF)Human Serum Albumin (HSA)Binds to the IIIA domain; forms H-bonds with Arg 410, Tyr 411, and Asn 391. plos.org
3-Methoxy Flavone DerivativesEstrogen Receptor Alpha (ER-α), EGFRBinding energies were comparable to standard ligands, indicating strong interaction. nih.gov
5-Hydroxy-3',4',7-trimethoxyflavone (HTMF)LOX, iNOS, COX-2Demonstrated favorable interactions with better docking scores and binding energies. ignited.in
Various FlavonolsProstate Cancer Target (PDB: 3RUK)Docking performed to complement QSAR models for anti-prostate cancer activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that develops mathematical models to correlate the chemical structure of compounds with their biological activity. nih.gov These models are valuable for predicting the activity of untested compounds, thereby guiding the synthesis of new and more potent analogs.

Several QSAR studies have been conducted on flavonoids to predict their anticancer and antioxidant activities. nih.govanalchemres.org For instance, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to a diverse set of flavonoids to model their antioxidant capacity. analchemres.org Such models use steric, electrostatic, and hydrogen-bond donor/acceptor fields to build the correlation. The resulting contour maps provide a visual representation of which regions of the molecule are important for activity, offering crucial insights for designing new compounds. analchemres.org

A QSAR study on flavonol derivatives for predicting their anti-proliferative activity against prostate cancer utilized hybrid optimal descriptors derived from both SMILES notations and molecular graphs. nih.gov The statistical quality of a QSAR model is assessed by parameters like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A robust model with high predictive power is characterized by high values of R² and Q². analchemres.orgresearchgate.net For a reliable QSAR model, it should be validated internally (cross-validation) and externally (using a test set of compounds not used in model generation). researchgate.net These models can successfully guide the design of new flavone derivatives with enhanced therapeutic potential.

QSAR Model TypeActivity ModeledKey Statistical ParametersSignificanceReference
3D-QSAR (CoMSIA)Antioxidant activity of flavonoidsQ² = 0.512, R² = 0.950Model showed good predictive power based on H-bond donor and electrostatic fields. analchemres.org
Hybrid Descriptor QSARAnticancer (prostate) activity of flavonolsR² (Validation) = 0.727, Q² (Validation) = 0.642Successfully predicted the pIC₅₀ of flavonol derivatives. nih.gov
MLR and PLSAnticancer activity of heterocyclesCross-validated R² > 0.70Models demonstrated good internal predictive capacity. researchgate.net

Future Directions in Research on 7 Benzyloxy 3 ,4 ,5 Trimethoxy Flavone

Identification of Novel Molecular Targets and Pathways

A primary objective for future research on 7-Benzyloxy-3',4',5-trimethoxyflavone is the identification of its specific molecular targets. Without a clear understanding of which proteins or cellular components the compound interacts with, its biological effects remain a "black box." Modern chemical biology offers powerful tools for this purpose.

An unbiased approach using photoaffinity labeling (PAL) combined with mass spectrometry represents a robust strategy for target deconvolution. nih.govspringernature.comnih.gov This technique involves synthesizing a probe version of the flavone (B191248) that incorporates a photoreactive group. nih.gov Upon exposure to UV light, this probe covalently binds to its interacting proteins within a cellular lysate or even in live cells, allowing for their subsequent isolation and identification by mass spectrometry. nih.govevotec.com This method is advantageous as it can capture even transient or low-affinity interactions that are often missed by other techniques. evotec.com

Research on other polymethoxyflavones has identified targets involved in critical cellular processes. For instance, some flavones have been found to interact with proteins involved in cellular stress responses and protein folding. By applying similar advanced proteomics strategies, researchers can map the interactome of 7-Benzyloxy-3',4',5-trimethoxyflavone, revealing its primary targets and the broader signaling pathways it may influence.

Table 1: Proposed Methodologies for Molecular Target Identification

MethodologyDescriptionPotential Outcome
Photoaffinity Labeling (PAL) with Mass SpectrometrySynthesis of a flavone probe with a photoreactive group to covalently capture binding partners in cells or lysates for proteomic identification. nih.govUnbiased identification of direct protein targets and interaction sites. nih.gov
Activity-Based Protein Profiling (ABPP)Use of reactive probes to map the functional state of entire enzyme families, identifying targets by changes in probe binding in the presence of the flavone.Identification of enzyme classes (e.g., kinases, proteases) directly modulated by the compound.
Computational Docking and Molecular DynamicsIn silico modeling to predict binding affinities and modes of interaction with known protein structures, guiding experimental validation.Hypothesis generation for likely protein targets and structural basis for interaction.

Comprehensive Elucidation of Detailed Mechanisms of Action

Once primary molecular targets are identified, the subsequent challenge is to elucidate the precise mechanism of action. This involves understanding how the interaction between 7-Benzyloxy-3',4',5-trimethoxyflavone and its target(s) translates into a cellular response. Flavonoids are known to modulate a wide array of signaling pathways, including those central to cell survival, proliferation, and inflammation, such as the MAPK, PI3K-Akt, and NF-κB pathways. frontiersin.orgnih.gov

Future investigations should focus on a systematic analysis of these key pathways following treatment with the compound. Techniques such as Western blotting, quantitative PCR (qPCR), and reporter gene assays can be used to determine if the flavone alters protein expression, phosphorylation status (a common indicator of kinase activity), or the transcriptional activity of key signaling hubs. For example, if a kinase is identified as a primary target, subsequent studies would need to confirm its inhibition and map the downstream consequences on its substrate proteins and cellular processes like apoptosis or cell cycle progression. nih.gov

Development and Application of Advanced Preclinical Models

To assess the therapeutic potential of 7-Benzyloxy-3',4',5-trimethoxyflavone, research must progress from standard two-dimensional (2D) cell cultures to more physiologically relevant preclinical models. Advanced models such as patient-derived organoids (PDOs) and patient-derived xenografts (PDXs) are at the forefront of modern cancer research. nih.govnih.gov

PDOs are three-dimensional (3D) cultures derived from patient tumors that retain the genetic and phenotypic heterogeneity of the original tissue. nih.gov PDX models involve implanting fresh patient tumor tissue into immunodeficient mice, allowing the tumor to grow in a complex in vivo environment. nih.govyoutube.com These models are superior predictors of clinical outcomes compared to traditional cell lines. nih.gov

Future studies should employ these models to evaluate the efficacy of 7-Benzyloxy-3',4',5-trimethoxyflavone. For instance, a library of PDOs from different cancer types could be screened to identify responsive subtypes. Subsequently, promising results could be validated in corresponding PDX models to assess in vivo anti-tumor activity, pharmacokinetics, and potential biomarkers of response.

Investigation of Synergistic Effects with Other Bioactive Compounds

A significant area of opportunity in drug development is combination therapy, where multiple agents are used to achieve a synergistic effect. Polymethoxyflavones have demonstrated considerable potential in this area, showing synergy with existing chemotherapeutic drugs and antibiotics. tandfonline.comnih.gov For example, the PMF tangeretin (B192479) has been shown to synergistically enhance the cytotoxicity of the anti-cancer drug mitoxantrone (B413) in prostate cancer cells. nih.gov Similarly, combinations of nobiletin (B1679382) with paclitaxel (B517696) and carboplatin (B1684641) have shown synergistic effects in inhibiting the proliferation of lung carcinoma cell lines. nih.gov

A crucial future direction is the systematic investigation of the synergistic potential of 7-Benzyloxy-3',4',5-trimethoxyflavone. This would involve high-throughput screening of the compound in combination with a panel of standard-of-care drugs for various diseases, such as cancer or infectious diseases. Identifying synergistic combinations could lead to therapeutic strategies that are more effective, overcome drug resistance, or allow for lower, less toxic doses of conventional drugs. nih.gov

Table 2: Potential Synergistic Combinations for Future Investigation

Therapeutic AreaPotential Combination Drug ClassRationale for Investigation
OncologyChemotherapy (e.g., Paclitaxel, Doxorubicin)Polymethoxyflavones have been shown to enhance the cytotoxic effects of conventional chemotherapies. tandfonline.comnih.govnih.gov
OncologyTargeted Therapy (e.g., Kinase Inhibitors)Potential to overcome resistance mechanisms or enhance target inhibition through multi-pathway blockade.
Infectious DiseaseAntibioticsSome flavonoids can potentiate the activity of antibiotics against resistant bacterial strains.
Inflammatory DiseaseAnti-inflammatory drugs (e.g., NSAIDs)Potential for a multi-pronged anti-inflammatory effect by targeting different pathways.

Optimization of Synthetic Routes for Research Scale-up and Analog Libraries

Advancing the research on 7-Benzyloxy-3',4',5-trimethoxyflavone is contingent upon its availability. Therefore, the development of an optimized, scalable, and cost-effective synthetic route is essential. While general methods for flavone synthesis, such as those based on the Baker-Venkataraman rearrangement, are established, specific optimization for this compound would be required to produce the quantities needed for extensive preclinical testing. sysrevpharm.org

Furthermore, an efficient synthetic route is the gateway to creating analog libraries for structure-activity relationship (SAR) studies. rsc.org By systematically modifying the chemical structure—for example, by altering the substituents on the phenyl rings or replacing the benzyloxy group with other functionalities—researchers can probe which parts of the molecule are critical for its biological activity. nih.gov This process is fundamental to medicinal chemistry and aims to identify new analogs with improved potency, selectivity, bioavailability, or reduced toxicity. Quantum chemical studies can also be employed to understand how structural changes influence the electronic properties and, consequently, the activity of the compounds. mdpi.com A thorough SAR study could transform 7-Benzyloxy-3',4',5-trimethoxyflavone from a preliminary compound into a highly optimized lead candidate for drug development. rsc.org

Q & A

How can researchers identify and quantify 7-Benzyloxy-3',4',5-trimethoxy flavone in plant extracts?

Basic Question
Methodological Answer:
To identify and quantify this flavone, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) is recommended. For quantification, establish a calibration curve using purified standards. Ensure chromatographic separation with C18 columns and mobile phases like methanol-water or acetonitrile-water gradients. NMR analysis (e.g., ¹H, ¹³C, 2D-COSY) confirms structural identity by resolving methoxy and benzyloxy substituents . For trace quantification, employ LC-MS/MS in multiple reaction monitoring (MRM) mode to enhance sensitivity and specificity.

What are the optimal conditions for extracting this compound from plant matrices?

Basic Question
Methodological Answer:
Optimize extraction using response surface methodology (RSM) with Box-Behnken design. Key parameters include:

  • Solvent: Ethanol (60–80%) or methanol for polar flavonoids.
  • Temperature: 50–70°C to balance yield and thermal degradation.
  • Solid-to-solvent ratio: 1:10–1:20 (w/v).
  • Time: 60–120 minutes under reflux.
    Validate with total flavonoid content assays (e.g., aluminum chloride method) and adjust pH to stabilize flavones during extraction .

What is the biosynthetic pathway of this compound in plants?

Advanced Question
Methodological Answer:
The flavone backbone originates from the phenylpropanoid pathway via chalcone synthase (CHS) and flavanone intermediates. Key enzymes include:

  • Flavone synthase I (FNSI): Catalyzes C2–C3 dehydrogenation of flavanones.
  • O-Methyltransferases (OMTs): Introduce methoxy groups at positions 3', 4', and 5.
  • Cytochrome P450s: Mediate hydroxylation and benzyloxy group addition.
    Transcriptome profiling of related species (e.g., Apiaceae) reveals evolutionary divergence in FNSI genes, which may guide heterologous expression in model systems like Arabidopsis .

How can synthetic routes for this compound be optimized?

Advanced Question
Methodological Answer:
Use palladium(II)-catalyzed oxidative cyclization of 2′-hydroxydihydrochalcones. Key steps:

  • Precursor synthesis: Protect hydroxyl groups with benzyl or methyl ethers.
  • Cyclization: Apply Pd(OAc)₂ (5 mol%) in DMF at 80°C under oxygen.
  • Demethylation: Use BBr₃ or AlCl₃ to selectively remove protecting groups.
    Monitor reaction kinetics via HPLC to optimize yields (>70%) and minimize byproducts (e.g., flavanones) .

How do structural isomers of trimethoxy flavones influence bioactivity?

Advanced Question
Methodological Answer:
Compare isomers (e.g., 5-hydroxy-3',4',7-trimethoxy vs. 3,5-dihydroxy-6,7,8-trimethoxy flavones) using in vitro assays (e.g., anti-neoplastic activity in cancer cell lines). Statistical analysis via two-way ANOVA with Bonferroni-Holm correction identifies significant differences (p < 0.05) in IC₅₀ values. For example, hydroxylation at position 5 enhances cytotoxicity, while methoxy groups at 3' and 4' reduce membrane permeability .

What adsorption mechanisms govern the interaction of this compound with solid-phase matrices?

Advanced Question
Methodological Answer:
Study adsorption using Langmuir and Freundlich isotherms. For cellulose acetate/manganese oxide (CA/Mn) films:

  • Langmuir model: Monolayer adsorption with Q₀ = 58.48 mg/g and R² = 0.9997.
  • Thermodynamics: ΔG < 0 confirms spontaneity; ΔH > 0 suggests endothermic binding.
    Optimize pH (6–7) to enhance π-π stacking between the flavone’s aromatic rings and the adsorbent surface .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.